![molecular formula C15H14FN3 B3374578 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline CAS No. 1020955-83-2](/img/structure/B3374578.png)
3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline
Overview
Description
3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorine atom and the imidazo[1,2-a]pyridine moiety in its structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminopyridine with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine ring or the aniline group.
Substitution: The fluorine atom and the aniline group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Synthesis Methodologies
Recent advancements in synthetic methodologies have facilitated the production of imidazo[1,2-a]pyridine derivatives, including 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline. Notable methods include:
- Aza-Friedel–Crafts Reactions : This method enables the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines. The process has shown good yields and functional group tolerance, making it suitable for further derivatization to enhance biological activity .
- Mechanochemical Conditions : Recent studies have reported hydroxyalkylation of imidazo[1,2-a]pyridines under mechanochemical conditions using Lewis acid catalysts. This approach is advantageous due to its simplicity and efficiency .
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities:
- Anticancer Properties : Compounds derived from this scaffold have been identified as effective inhibitors of c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GIST) . The ability to inhibit c-KIT across a range of mutations makes these compounds valuable in targeted cancer therapies.
- Anti-inflammatory and Autoimmune Effects : Some derivatives have demonstrated potential in treating autoimmune diseases by inhibiting Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling pathways . This suggests that this compound could also play a role in managing inflammatory conditions.
Therapeutic Applications
Given its promising biological activities, this compound has potential therapeutic applications:
- Cancer Treatment : The inhibition of c-KIT makes this compound a candidate for developing therapies aimed at GIST and other cancers driven by c-KIT mutations. Ongoing research may lead to the formulation of effective treatment regimens utilizing this compound .
- Drug Development : The compound's structural features allow for modifications that could enhance its efficacy and selectivity against specific targets. This adaptability is crucial for the development of novel therapeutics .
Case Studies
Several studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure in many biologically active compounds.
3-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline: Similar structure with a bromine atom instead of fluorine.
N-(pyridin-2-ylmethyl)-4-methylaniline: Lacks the imidazo[1,2-a]pyridine ring
Uniqueness
The presence of the fluorine atom in 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline makes it unique compared to its analogs. Fluorine enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug discovery and development .
Biological Activity
3-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline is a compound of interest due to its potential biological activities. This article examines its biological activity, synthesis, and implications in drug development based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 229.25 g/mol. It features an imidazo[1,2-a]pyridine core, which is known for various biological activities.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In particular, studies have demonstrated the ability of related compounds to inhibit cell proliferation effectively.
- Case Study : A derivative with a similar structure exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells (MCF10A) .
The biological activity of imidazo[1,2-a]pyridine derivatives can be attributed to their ability to interact with multiple biological targets:
- ENPP1 Inhibition : Some derivatives have been identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This inhibition enhances immune responses in cancer therapy .
- Matrix Metalloproteinase Inhibition : Compounds have also been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of imidazo[1,2-a]pyridine derivatives. A notable method involves a three-component aza-Friedel–Crafts reaction using Lewis acid catalysts, yielding moderate to good yields of desired products .
Data Table: Biological Activity Summary
Compound Name | Activity Type | IC50 Value (μM) | Target/Mechanism |
---|---|---|---|
This compound | Anticancer | TBD | Cell proliferation |
Similar Derivative (e.g., Compound X) | ENPP1 Inhibitor | 5.70 | Immune response enhancement |
Similar Derivative (e.g., Compound Y) | MMP Inhibitor | TBD | Metastasis inhibition |
Safety and Toxicity Profiles
Toxicity studies on related compounds indicate a favorable safety profile. For example, one study reported no acute toxicity in mice at doses up to 2000 mg/kg . Such findings are crucial for the further development of these compounds as therapeutic agents.
Properties
IUPAC Name |
3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-11-5-6-12(8-14(11)16)17-9-13-10-19-7-3-2-4-15(19)18-13/h2-8,10,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESABSPHGYANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN3C=CC=CC3=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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